N-Cyclopropyl vs. N-Methyl and N-Benzyl Groups in Oxidative Microsomal Demethylation Inhibition
McMahon et al. (1970) demonstrated that substitution of the N-methyl group in a series of amphetamine-like hydroxylamine derivatives with an N-cyclopropyl group converts a simple substrate into a potent inhibitor of oxidative microsomal demethylation [1]. While the paper's detailed IC50 values remain behind a paywall, the authors explicitly term the N-cyclopropyl effect 'unique' and note that the N-methyl, N-ethyl, and N-isopropyl analogs lacked this inhibitory capacity at comparable concentrations, shifting the compound from a demethylation substrate to a mechanism-based inactivator [1]. The cyclopropyl-dependent inactivation is attributed to radical-mediated ring opening, a pathway unavailable to saturated N-alkyl groups.
| Evidence Dimension | Inhibition of oxidative microsomal demethylation |
|---|---|
| Target Compound Data | N-Cyclopropylhydroxylamine derivatives: 'unique' inhibitory effect (IC50 not explicitly available in the open-access abstract) |
| Comparator Or Baseline | N-Methyl-, N-ethyl-, N-isopropyl-hydroxylamine derivatives: no significant inhibition at equivalent concentrations |
| Quantified Difference | Qualitative: from substrate to inhibitor; N-cyclopropyl group is essential for inhibitory activity |
| Conditions | Rat liver microsomal preparation, oxidative demethylation assay |
Why This Matters
For medicinal chemistry teams exploring mechanism-based CYP inhibitors, N-cyclopropylhydroxylamine provides a validated warhead that is absent in N-methyl or N-ethyl analogs, directly impacting lead series design.
- [1] McMahon, R. E., Culp, H. W. & Mills, J. Demethylation studies. VII. Unique effect of the N-cyclopropyl group in a new series of inhibitors of oxidative microsomal demethylation. Journal of Medicinal Chemistry 13, 1074–1077 (1970). View Source
